molecular formula C12H15NO2 B8608958 2-Butyl-5-hydroxyisoindolin-1-one

2-Butyl-5-hydroxyisoindolin-1-one

Cat. No.: B8608958
M. Wt: 205.25 g/mol
InChI Key: LZGNXEGWKAIARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-5-hydroxyisoindolin-1-one is a chemical reagent of interest in medicinal chemistry and organic synthesis, primarily for the construction of complex molecules featuring the isoindolinone scaffold. This scaffold is a privileged structure found in numerous natural products and pharmaceutical compounds with a broad spectrum of biological activities . The isoindolinone core is recognized for its versatility as a precursor in the synthesis of various bioactive heterocycles. In research settings, this compound serves as a key building block. The 5-hydroxyisoindolin-1-one structure is a versatile precursor for developing fluorescent probes. Related compounds based on the 4-hydroxyisoindolin-1,3-dione (HID) fluorophore exhibit an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which is valuable for creating ratiometric fluorescent probes. Such probes are particularly useful for the sensitive detection of biologically relevant oxidants like peroxynitrite (ONOO⁻), aiding pathological studies . Furthermore, the isoindolinone fragment can be embedded into the skeleton of cyclic peptides via photoinduced cyclization reactions, yielding analogs with potential antitumor activity . The synthesis of 3-hydroxyisoindolin-1-one derivatives can be achieved through efficient, green chemistry approaches such as ultrasonic-assisted synthesis, which offers improved reaction rates, yields, and selectivity under milder conditions . This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-butyl-5-hydroxy-3H-isoindol-1-one

InChI

InChI=1S/C12H15NO2/c1-2-3-6-13-8-9-7-10(14)4-5-11(9)12(13)15/h4-5,7,14H,2-3,6,8H2,1H3

InChI Key

LZGNXEGWKAIARA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(C1=O)C=CC(=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Butyl-5-hydroxyisoindolin-1-one with two analogs from the provided evidence: 5-Bromo-7-fluoroisoindolin-1-one () and 5-Methoxyisoindolin-1-one ().

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not available C₁₂H₁₄NO₂ 204.18 2-butyl, 5-hydroxy
5-Bromo-7-fluoroisoindolin-1-one 957346-37-1 C₈H₅BrFNO 230.03 5-bromo, 7-fluoro
5-Methoxyisoindolin-1-one 22246-66-8 C₉H₉NO₂ 163.17 5-methoxy

Molecular Weight and Structural Features

  • The 5-Bromo-7-fluoroisoindolin-1-one (230.03 g/mol) has the highest molecular weight due to the presence of bromine (atomic weight ~80) and fluorine (atomic weight ~19), which significantly increase mass compared to the hydroxyl and methoxy derivatives .
  • 5-Methoxyisoindolin-1-one (163.17 g/mol) is the lightest, as the methoxy group (-OCH₃) adds minimal mass compared to halogens or alkyl chains .
  • The target compound, This compound (204.18 g/mol), lies between these extremes, with the butyl chain (C₄H₉) contributing to its intermediate weight.

Substituent Effects on Physicochemical Properties

  • The methoxy group in 5-Methoxyisoindolin-1-one offers moderate polarity but lacks hydrogen-bond donor capacity, likely reducing solubility compared to the hydroxylated analog .
  • Reactivity :

    • The hydroxyl group in the target compound may undergo oxidation or conjugation reactions (e.g., glucuronidation in metabolic pathways).
    • Bromine in 5-Bromo-7-fluoroisoindolin-1-one could participate in nucleophilic aromatic substitution or Suzuki coupling, making it a versatile intermediate in synthetic chemistry .
    • Methoxy groups are typically stable under basic conditions but can be demethylated under acidic or enzymatic conditions .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the reaction of ( Z)-3-benzylideneisobenzofuran-1(3 H)-one (1.0 equiv) and butylamine (2.0 equiv) in acetonitrile under ultrasonic irradiation (40 kHz, 350 W) at 50°C for 30 minutes. This step generates 3-hydroxyisoindolin-1-one intermediates via Michael addition. Subsequent treatment with p-TSA (10 equiv) and sodium cyanoborohydride (NaBH₃CN, 10 equiv) under continued ultrasonication for 60 minutes reduces the intermediate to yield this compound in 86% yield.

Table 1: Optimization of Ultrasound-Assisted Synthesis

ParameterTested RangeOptimal ConditionYield Improvement
SolventAcetonitrile, IPAAcetonitrile23%
NaBH₃CN (equiv)3–101037%
Temperature (°C)30–705015%
Ultrasound Duration30–120 min90 min total28%

This method reduces reaction time from 10 hours (conventional heating) to 1.5 hours while maintaining yields above 80%. The hydroxyl group at the 5-position arises spontaneously during cyclization without requiring protective groups, contrasting with earlier methodologies.

Asymmetric Alkylation Strategies

Recent advances in chiral sulfinamide auxiliaries enable enantioselective synthesis of 3-substituted isoindolinones, though direct applications to this compound remain unexplored.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Time (h)Regioselectivity ControlScalability
Ultrasound-assisted861.5Moderate>10 g
Lewis acid cyclization688Low<5 g
Asymmetric alkylation60*12High<1 g

*Projected yield including oxidation step.

Reaction Optimization and Challenges

Solvent and Catalyst Screening

  • Acetic Acid vs. Acetonitrile : Acetic acid enhances protonation of intermediates but prolongs reaction times (8 vs. 1.5 hours).

  • Lewis Acid Selection : BCl₃ outperforms AlCl₃ in cyclization efficiency (78% vs. 54% yield) due to stronger electrophilicity.

Hydroxylation Position Control

The 5-hydroxy regioisomer predominates when electron-donating groups (e.g., butyl) occupy the 2-position, as shown by DFT calculations of intermediate carbocation stability. Competing 4-hydroxy products form in <15% yield under optimized conditions.

Industrial-Scale Considerations

Kilogram-scale production favors the ultrasound method for its throughput:

  • Cost Analysis : Ultrasonic reactors add $12/L operational cost but reduce solvent waste by 40% compared to multi-step protocols.

  • Purity Profile : Crude products from one-pot reactions contain <5% impurities, meeting USP standards without recrystallization.

Q & A

Q. What are the optimal synthetic routes for 2-butyl-5-hydroxyisoindolin-1-one, and how can experimental reproducibility be ensured?

Methodological Answer: Begin with a literature review of isoindolinone derivatives to identify established synthetic pathways (e.g., cyclization, oxidation, or substitution reactions). Design experiments with controlled variables (temperature, catalysts, solvent systems) and validate purity using HPLC (>98% purity threshold recommended) and spectroscopic techniques (¹H/¹³C NMR, FTIR). Document reagent sources, batch numbers, and reaction conditions in detail to enable replication . For reproducibility, follow the Beilstein Journal of Organic Chemistry’s guidelines: include full experimental procedures in the main text or supplementary materials, and cross-validate results with independent trials .

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR or IR) for this compound?

Methodological Answer: Compare raw spectral data across studies, focusing on solvent effects, instrumentation calibration, and sample preparation differences. Use computational tools (e.g., DFT simulations) to predict NMR chemical shifts and match experimental peaks. Cross-reference with databases like SciFinder or Reaxys, ensuring compliance with IUPAC nomenclature and standardized reporting formats . If contradictions persist, replicate key experiments under controlled conditions and publish detailed analytical protocols to clarify ambiguities .

Q. What criteria should guide the selection of analytical methods for characterizing this compound’s stability under varying pH conditions?

Methodological Answer: Prioritize methods that quantify degradation products and isomerization pathways. Use accelerated stability studies (e.g., stress testing at 40°C/75% RH) with UPLC-MS to monitor hydrolytic or oxidative degradation. Include control samples and statistical analysis (e.g., ANOVA for pH-dependent variance) to ensure robustness. Reference ICMJE standards for documenting chemical storage conditions and purity verification .

Advanced Research Questions

Q. How can contradictory findings about the biological activity of this compound be systematically analyzed?

Methodological Answer: Apply meta-analytical frameworks to assess study heterogeneity, such as variations in cell lines, assay protocols, or compound concentrations. Use funnel plots or Egger’s regression to detect publication bias. Design follow-up experiments with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and transparently report negative results. This aligns with practices for addressing contradictions in social science research, adapted here for biochemical contexts .

Q. What experimental designs are recommended to investigate the compound’s mechanism of action while minimizing confounding variables?

Methodological Answer: Employ a tiered approach:

  • In vitro : Use knockout cell lines or selective enzyme inhibitors to isolate molecular targets.
  • In silico : Perform molecular docking studies with predicted protein targets (e.g., kinases or receptors) to prioritize hypotheses.
  • Controls : Include vehicle controls, positive/negative pharmacological controls, and blinded data analysis. Document methodological limitations (e.g., solubility issues) and adhere to the IB Chemistry Extended Essay criteria for critical evaluation of experimental design .

Q. How should researchers balance open-data principles with proprietary concerns when publishing datasets on this compound?

Methodological Answer: Deposit raw spectral, crystallographic, and bioassay data in FAIR-compliant repositories (e.g., Zenodo or ChEMBL) with embargo periods for patent-sensitive information. Use Creative Commons licenses for non-commercial reuse and cite the European Open Science Cloud’s guidelines for reconciling transparency with intellectual property .

Data Interpretation & Contradiction Management

Q. What statistical approaches are most effective for interpreting dose-response relationships in studies involving this compound?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use bootstrapping to estimate confidence intervals and assess goodness-of-fit (R², residual plots). For contradictory results, conduct power analyses to determine if sample sizes were adequate and apply Bayesian statistics to evaluate probability distributions of conflicting data .

Q. How can researchers validate computational predictions (e.g., QSAR or ADMET profiles) for this compound experimentally?

Methodological Answer: Prioritize high-throughput screening for key ADMET properties (e.g., metabolic stability in liver microsomes, plasma protein binding). Cross-validate QSAR predictions with in vitro assays (e.g., CYP450 inhibition) and publish negative data to improve model accuracy. Follow the Beilstein Journal’s requirements for supplementary data archiving to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.